1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
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Overview
Description
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine, chemically known as 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, is a novel cardioselective calcium channel blocker. It was synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Kawasaki, Japan. This compound is derived from cyproheptadine, a compound with known antiserotonic, antihistaminic, and calcium channel blocking properties .
Preparation Methods
The synthesis of 1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine involves several steps, starting from cyproheptadineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of calcium channel blockers.
Biology: The compound is used to investigate the role of calcium channels in cellular processes.
Medicine: This compound is studied for its potential therapeutic effects in treating conditions like angina pectoris, obstructive hypertrophic cardiomyopathy, and ventricular arrhythmias
Industry: The compound’s unique properties make it a candidate for developing new cardiovascular drugs.
Mechanism of Action
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine exerts its effects by selectively blocking L-type calcium channels in cardiac tissue. It binds to the alpha-1 subunit of these channels, altering their activity and reducing calcium influx into the cells. This leads to decreased cardiac contractility and energy consumption, making it effective in treating various cardiovascular conditions .
Comparison with Similar Compounds
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine is compared with other calcium channel blockers like verapamil and diltiazem. Unlike these compounds, this compound has a greater selectivity for cardiac tissue and minimal effects on peripheral vascular resistance. This makes it a more targeted option for treating specific cardiovascular conditions . Similar compounds include:
Verapamil: A phenylalkylamine calcium channel blocker.
Diltiazem: A benzothiazepine calcium channel blocker.
Atenolol: A beta-blocker with some calcium channel blocking properties.
Properties
CAS No. |
300347-11-9 |
---|---|
Molecular Formula |
C30H28N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine |
InChI |
InChI=1S/C30H28N2O3/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29/h2-16H,17-21H2,1H3/b11-7+ |
InChI Key |
HLPYTHVNPSSCNQ-YRNVUSSQSA-N |
SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2 |
Isomeric SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2 |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AH-1058 free base; AH 1058 free base; AH1058 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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